molecular formula C15H15NO2 B182067 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 247571-77-3

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No. B182067
M. Wt: 241.28 g/mol
InChI Key: ZKCKKMVBVAVEIY-UHFFFAOYSA-N
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Description

“2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 247571-77-3 . Its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid . The compound has a molecular weight of 241.29 .


Molecular Structure Analysis

The InChI code for “2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is 1S/C15H15NO2/c1-9-6-7-13-11 (8-9)14 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-5,9H,6-8H2,1H3, (H,17,18) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Chemical and Physicochemical Studies

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, while not directly mentioned in the reviewed literature, falls within the class of compounds that have been extensively studied for their chemical and physicochemical properties. These studies typically involve the investigation of structural aspects, including conformational dynamics, interaction with biological membranes, and potential for binding with proteins and nucleic acids. A notable example is the study of the spin label amino acid TOAC, which shares structural similarities with 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, particularly in the context of rigid cyclic molecules useful for analyzing peptide and protein structures via spectroscopic techniques such as EPR, NMR, and FT-IR (Schreier et al., 2012).

Biocatalyst Inhibition Studies

Carboxylic acids, by extension, include compounds like 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, have been subjects of studies focusing on their role as inhibitors in microbial and enzymatic systems. The inhibitory effects of carboxylic acids on microbes and enzymes, especially in the context of fermentation processes, highlight their importance in biotechnological applications and the development of strategies to mitigate inhibition for enhanced microbial production of carboxylic acids and other bioproducts (Jarboe et al., 2013).

Bioisosteric Applications

In medicinal chemistry, bioisosteres of carboxylic acids, including tetrahydroacridine derivatives, have been explored to improve pharmacological profiles of drugs. This involves replacing the carboxylic acid moiety with structurally or electronically similar groups to enhance drug properties such as metabolic stability, bioavailability, and reduced side effects. Such strategies are critical in the development of new therapeutic agents with improved efficacy and safety profiles (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The use of tacrine, a similar compound, is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects (including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity) .

Future Directions

Acridine derivatives have not been explored to their full potential despite being eco-friendly and promising as corrosion inhibitors . In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer .

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCKKMVBVAVEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378150
Record name 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

CAS RN

247571-77-3
Record name 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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